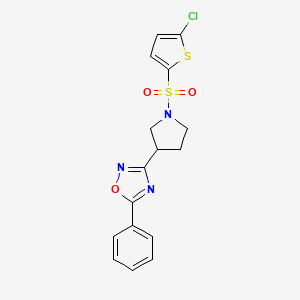

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S2/c17-13-6-7-14(24-13)25(21,22)20-9-8-12(10-20)15-18-16(23-19-15)11-4-2-1-3-5-11/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRUIIRLUHJVMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole typically involves multiple steps:

Formation of the Pyrrolidine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring.

Introduction of the Chlorothiophene Sulfonyl Group: The chlorothiophene moiety is introduced via sulfonylation reactions, typically using chlorosulfonic acid or similar reagents.

Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the chlorothiophene sulfonyl group.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to various derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced oxadiazole derivatives.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Structural Features and Chemical Properties

The unique structure of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole includes:

- Pyrrolidine Ring : Contributes to the compound’s biological activity through its ability to interact with various biological targets.

- Sulfonyl Group : Enhances solubility and may influence the compound's reactivity and binding interactions.

- Oxadiazole Moiety : Known for its pharmacological properties, including anticancer and antimicrobial activities.

Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities. The specific compound under consideration has been studied for its potential in:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazoles. For instance:

- A study demonstrated that derivatives of 1,3,4-oxadiazoles showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

- Another research effort synthesized new oxadiazole derivatives that exhibited potent activity against leukemia cell lines with IC50 values as low as 0.03 µM .

Anti-inflammatory Effects

Compounds in this class have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Antimicrobial Properties

Several oxadiazole derivatives have shown promising antimicrobial activities against both gram-positive and gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Case Study 1: Anticancer Screening

A series of synthesized 1,3,4-oxadiazole derivatives were evaluated for anticancer activity against multiple human cancer cell lines. Among them, certain compounds demonstrated high potency with GI50 values below 10 µM across various cancer types .

Case Study 2: Anti-inflammatory Activity

In a study examining the anti-inflammatory potential of oxadiazole derivatives, compounds were found to significantly reduce inflammation markers in vitro by inhibiting the NF-kB pathway .

Comparative Data Table

| Compound | Biological Activity | IC50/Activity Level | Target |

|---|---|---|---|

| This compound | Anticancer | <10 µM | Various cancer cell lines |

| Other Oxadiazole Derivative A | Antimicrobial | <50 µg/mL | Gram-positive bacteria |

| Other Oxadiazole Derivative B | Anti-inflammatory | Significant reduction | NF-kB pathway |

Mechanism of Action

The mechanism of action of 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Functional Insights:

- Sulfonyl vs.

- Chlorothiophene vs. Chlorophenyl : The 5-chlorothiophene moiety offers π-π stacking capabilities distinct from chlorophenyl groups (e.g., ), possibly influencing binding specificity in enzymatic pockets.

- Pyrrolidine Substitution : Unlike GSK1292263’s piperidine-linked oxadiazole , the target’s pyrrolidine ring introduces conformational constraints that may affect target engagement.

- Electron-Withdrawing Effects : The trifluoromethyl group in and nitro group in provide stronger electron-withdrawing effects than the target’s chlorothiophene, altering reactivity in nucleophilic environments.

Biological Activity

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 395.9 g/mol. Its structure includes a pyrrolidine moiety, a sulfonyl group, and an oxadiazole ring, which contribute to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN₃O₃S |

| Molecular Weight | 395.9 g/mol |

| CAS Number | 2034416-56-1 |

Anticancer Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study by Arafa et al. highlighted various 1,3,4-oxadiazole derivatives that demonstrated potent cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key enzymes or receptors involved in tumor growth and proliferation .

In particular, studies have shown that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways. For instance, compounds with structural similarities to this compound have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. Dhumal et al. reported that certain 1,3,4-oxadiazole derivatives possess significant antibacterial and antifungal activities. These compounds were effective against strains such as Mycobacterium bovis and showed promising results in inhibiting bacterial growth through mechanisms involving enzyme inhibition .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of various enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it may lead to programmed cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Q & A

Q. Characterization :

- Elemental analysis confirms stoichiometry.

- ¹H/¹³C NMR identifies proton environments and carbon frameworks.

- IR spectroscopy verifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Answer:

- Single-crystal X-ray diffraction (SCXRD) with SHELXL refines atomic coordinates and thermal parameters, critical for confirming the sulfonyl-pyrrolidine linkage and oxadiazole geometry .

- ORTEP-3 visualizes thermal ellipsoids to assess disorder, common in flexible pyrrolidine rings .

- Challenge : Twinning or weak diffraction (common in sulfonamides) may require data collection at low temperatures or using synchrotron radiation .

Basic: What spectroscopic techniques are essential for purity assessment?

Answer:

- LC-MS : Detects trace impurities (<0.1%) and confirms molecular ion peaks.

- ¹H NMR : Integrates peak areas to quantify residual solvents or unreacted starting materials.

- Melting point analysis : Sharp melting ranges (>2°C deviation suggests impurities) .

Advanced: How can computational methods predict bioactivity and guide experimental design?

Answer:

- Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets).

- ADME prediction (SwissADME) evaluates solubility, permeability, and metabolic stability.

- MD simulations (>100 ns) assess binding stability under physiological conditions, prioritizing compounds for in vitro testing .

Basic: How should researchers handle contradictions in reported biological activity data?

Answer:

- Replicate assays : Control variables (e.g., cell lines, solvent DMSO% ).

- Validate purity : Impurities >95% via HPLC .

- Cross-reference protocols : Compare IC₅₀ determination methods (e.g., MTT vs. luminescence assays) .

Advanced: What strategies optimize synthetic yield for scale-up?

Answer:

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) .

- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation) .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group.

- Solvent : Dissolve in anhydrous DMSO for long-term storage .

Advanced: How to address crystallographic disorder in the pyrrolidine ring?

Answer:

- Refinement constraints : Apply "SAME" restraints in SHELXL for isotropic displacement parameters of disordered atoms.

- Twinned data : Use HKLF5 format in SHELXL for twinned crystals .

- Low-temperature data : Collect at 100 K to reduce thermal motion artifacts .

Basic: What are common pitfalls in oxadiazole ring formation?

Answer:

- Side reactions : Hydrolysis of intermediates; use anhydrous solvents (e.g., dry toluene).

- Low yields : Optimize cyclodehydration agents (e.g., PCl₅ vs. POCl₃) .

Advanced: How to validate target engagement in cellular assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.